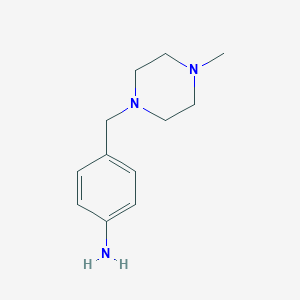

4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXCVBFXLJWUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390033 | |

| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70261-82-4 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70261-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylpiperazin-1-yl)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-ylmethyl)phenylamine, with CAS number 70261-82-4, is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of a range of tyrosine kinase inhibitors (TKIs). Its unique structural features, comprising a phenylamine core linked to a 4-methylpiperazine moiety, are instrumental in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the mechanism of action of prominent anticancer drugs. Detailed experimental protocols, quantitative biological data of its derivatives, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or off-white substance.[1] It possesses a distinct ammonia or piperazine-like odor and has low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N₃ | [2] |

| Molecular Weight | 205.303 g/mol | [2] |

| CAS Number | 70261-82-4 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 95-101 °C | [1] |

| Boiling Point | 331.2 °C at 760 mmHg | LookChem Data |

| Density | 1.085 g/cm³ | LookChem Data |

| Solubility | Low in water; Soluble in ethanol, dimethylformamide | [1] |

| pKa | 7.65 ± 0.10 (Predicted) | LookChem Data |

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives is through reductive amination. This method involves the reaction of an appropriate aldehyde with 1-methylpiperazine to form an iminium ion, which is subsequently reduced to the desired amine.

General Experimental Protocol for Reductive Amination

This protocol is a representative example based on the synthesis of similar structures.[3][4][5]

Materials:

-

4-Aminobenzaldehyde (or a suitable derivative)

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and 1-methylpiperazine (1.1-1.2 equivalents) in the chosen solvent (e.g., methanol or DCM).

-

Stir the mixture at room temperature. A few drops of acetic acid can be added to catalyze the formation of the iminium ion.

-

After a designated period (typically 30 minutes to a few hours, monitored by TLC or LC-MS), slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to control any effervescence.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound derivative.

Workflow for Reductive Amination:

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(4-methylpiperazin-1-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of the organic compound 4-[(4-methylpiperazin-1-yl)methyl]aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the tyrosine kinase inhibitor, Imatinib. A thorough understanding of its physicochemical characteristics is paramount for its effective use in drug design, development, and manufacturing. This document outlines its chemical identity, summarizes its key physical and chemical properties in tabular format, provides detailed experimental protocols for the determination of critical parameters like pKa and logP, and illustrates its relevance in medicinal chemistry through its role in the synthesis of targeted cancer therapies. Furthermore, relevant biological signaling pathways are visualized to provide context for the end-products derived from this versatile chemical building block.

Chemical Identity and Structure

4-[(4-methylpiperazin-1-yl)methyl]aniline is an aromatic amine containing a methylpiperazine moiety. Its structure is characterized by a central aniline ring substituted with a methylpiperazin-1-ylmethyl group at the para position.

| Identifier | Value |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]aniline |

| CAS Number | 70261-82-4 |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.3 g/mol |

| Canonical SMILES | CN1CCN(CC1)Cc2ccc(N)cc2 |

| InChI Key | JXGEJYTBCSAWIB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 4-[(4-methylpiperazin-1-yl)methyl]aniline are crucial for predicting its behavior in various chemical and biological systems, including its reactivity, solubility, and absorption characteristics. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Melting Point | 97-99 °C | [1] |

| Boiling Point (Predicted) | 331.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.65 ± 0.10 | |

| logP (Predicted) | 1.85 | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental methodologies. The following are detailed protocols for the determination of pKa and logP, adapted for a compound with the structural characteristics of 4-[(4-methylpiperazin-1-yl)methyl]aniline.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the analyte as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 4-[(4-methylpiperazin-1-yl)methyl]aniline in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

In a temperature-controlled vessel, place a known volume (e.g., 25 mL) of the analyte solution and add the KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points to generate a complete titration curve.

-

Repeat the titration with standardized NaOH solution to determine the pKa values of the conjugate acids.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa values are determined from the pH at the half-equivalence points on the titration curve. Due to the presence of multiple basic nitrogen atoms (the aniline amine and the two amines in the piperazine ring), multiple pKa values are expected.

-

Determination of logP by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking the two solvents together and allowing them to separate overnight.

-

Saturate water with n-octanol in the same manner. A buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is often used for the aqueous phase to mimic physiological conditions.

-

-

Partitioning:

-

Prepare a stock solution of 4-[(4-methylpiperazin-1-yl)methyl]aniline of known concentration in the pre-saturated n-octanol.

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Allow the phases to separate completely. Centrifugation may be used to break up any emulsions.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Role in Drug Development: A Precursor to Tyrosine Kinase Inhibitors

4-[(4-methylpiperazin-1-yl)methyl]aniline is a crucial building block in the synthesis of several targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the action of tyrosine kinases, enzymes that are often overactive in cancer cells and play a key role in cell growth, proliferation, and survival.

A prominent example is the synthesis of Imatinib , a TKI used to treat chronic myeloid leukemia (CML) and other cancers. In the synthesis of Imatinib, the aniline nitrogen of 4-[(4-methylpiperazin-1-yl)methyl]aniline is coupled with a pyrimidine derivative to form the final drug molecule.

The following workflow illustrates the general role of this intermediate in the synthesis of a TKI.

Associated Signaling Pathways

Tyrosine kinase inhibitors, synthesized from intermediates like 4-[(4-methylpiperazin-1-yl)methyl]aniline, exert their therapeutic effects by modulating critical cellular signaling pathways that are often dysregulated in cancer. Two of the most important of these are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR pathway plays a central role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. TKIs that target EGFR can block these downstream signals.

VEGFR Signaling Pathway

The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, and they often achieve this by hijacking the VEGFR signaling pathway. TKIs that target VEGFR can inhibit angiogenesis, thereby starving the tumor of essential nutrients.

Conclusion

4-[(4-methylpiperazin-1-yl)methyl]aniline is a compound of significant interest to the pharmaceutical industry. Its physicochemical properties, particularly its reactivity as an aromatic amine and the presence of the methylpiperazine moiety, make it an ideal scaffold for the synthesis of complex drug molecules. This guide has provided a consolidated source of its known physicochemical data, standardized protocols for further characterization, and a clear illustration of its role in the development of life-saving tyrosine kinase inhibitors. A comprehensive understanding of this intermediate is essential for the continued innovation of targeted therapies in oncology and other fields of medicine.

References

Structure Elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive approach based on the analysis of structurally related molecules and established spectroscopic principles. The protocols and data provided herein serve as a robust framework for the analysis and confirmation of the chemical structure of 1-(4-Aminobenzyl)-4-methylpiperazine.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 1-(4-Aminobenzyl)-4-methylpiperazine is presented below. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Appearance | Expected to be a solid or viscous liquid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

| Boiling Point | Estimated to be > 300 °C |

| Melting Point | Dependent on crystalline form |

Proposed Synthesis Route

A plausible synthetic route for 1-(4-Aminobenzyl)-4-methylpiperazine involves the reductive amination of 4-aminobenzaldehyde with 1-methylpiperazine. This common and efficient method is widely used for the formation of C-N bonds.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 1-(4-Aminobenzyl)-4-methylpiperazine, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 1-(4-Aminobenzyl)-4-methylpiperazine in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | d | 2H | Ar-H (ortho to -CH₂-) |

| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 3.6 | s | 2H | Ar-CH₂ -N |

| ~ 3.5 | br s | 2H | -NH₂ |

| ~ 2.3 - 2.6 | m | 8H | Piperazine ring protons |

| ~ 2.2 | s | 3H | -CH₃ |

The predicted ¹³C NMR spectrum would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C -NH₂ |

| ~ 130 | Ar-C -CH₂- |

| ~ 129 | Ar-C H (ortho to -CH₂-) |

| ~ 115 | Ar-C H (ortho to -NH₂) |

| ~ 62 | Ar-C H₂-N |

| ~ 55 | Piperazine C H₂ (adjacent to N-CH₃) |

| ~ 53 | Piperazine C H₂ (adjacent to N-benzyl) |

| ~ 46 | -C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₄H₉N]⁺ |

| 106 | [H₂NC₆H₄CH₂]⁺ |

| 99 | [C₅H₁₁N₂]⁺ |

| 71 | [C₄H₉N]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1600, 1500, 1450 | Medium | Aromatic C=C stretch |

| 1300 - 1000 | Medium | C-N stretch |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe fragmentation patterns.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).

-

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the structural elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine. By employing a combination of modern spectroscopic techniques, including NMR, Mass Spectrometry, and IR spectroscopy, and following the detailed experimental protocols, researchers can confidently confirm the structure of this compound. The provided predicted data serves as a valuable reference for the interpretation of experimental results. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the accurate and efficient characterization of novel chemical entities.

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: A Key Intermediate in Targeted Therapy

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a crucial building block in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and process development of kinase inhibitors.

Introduction

This compound is a substituted aniline derivative that has gained significant prominence in medicinal chemistry primarily as a key intermediate in the synthesis of Imatinib (Gleevec®), a first-in-class tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1]. Its discovery and development are intrinsically linked to the optimization of the Imatinib molecule, where the incorporation of the 4-(4-methylpiperazin-1-ylmethyl) moiety was a critical step in enhancing the drug's solubility and oral bioavailability[2]. This guide will delve into the synthetic pathways leading to this compound, its physicochemical properties, and its established role in the landscape of modern pharmacology.

Discovery and Development

The discovery of this compound is not a standalone event but rather a pivotal chapter in the lead optimization of Imatinib. In the development of Imatinib, the initial 2-phenylaminopyrimidine scaffold showed promising activity but lacked the drug-like properties necessary for clinical success. The addition of the N-methylpiperazine "tail" to the benzamide portion of the molecule was a strategic modification aimed at improving the compound's aqueous solubility and, consequently, its oral bioavailability[2]. This structural alteration proved to be highly effective, contributing to the transformation of a promising lead compound into a groundbreaking therapeutic agent[2].

The this compound fragment itself is not known to possess significant independent biological activity in the context of kinase inhibition. Instead, its value lies in its ability to impart favorable pharmacokinetic properties to the parent molecule. This moiety is now a common feature in the design of other kinase inhibitors, highlighting its importance as a pharmacologically advantageous structural motif[3][4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 70261-82-4 | [4][5] |

| Molecular Formula | C₁₂H₁₉N₃ | [4][5] |

| Molecular Weight | 205.30 g/mol | [4][5] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as methanol and DMSO. The hydrochloride salt is water-soluble. | General chemical knowledge |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the initial synthesis of a nitro-substituted precursor, followed by a reduction of the nitro group to the desired amine.

Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine

A prevalent method for the synthesis of the key intermediate, 1-methyl-4-(4-nitrobenzyl)piperazine, involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with N-methylpiperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N-methylpiperazine (1 equivalent) and a base such as potassium carbonate (K₂CO₃) (3 equivalents)[6].

-

Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 2 hours[6].

-

Work-up and Isolation: The reaction mixture is then poured into cold water, leading to the precipitation of the product. The solid is collected by filtration and dried to yield 1-methyl-4-(4-nitrophenyl)piperazine as an orange solid[6]. A similar procedure can be followed using 4-chloronitrobenzene as the starting material.

Reduction of 1-methyl-4-(4-nitrobenzyl)piperazine to this compound

The final step in the synthesis is the reduction of the nitro group of 1-methyl-4-(4-nitrobenzyl)piperazine to the corresponding aniline. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Experimental Protocol:

-

Reaction Setup: The nitro-intermediate, 1-methyl-4-(4-nitrobenzyl)piperazine, is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reducing Agent: A common method for this reduction is catalytic hydrogenation. This involves treating the solution with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst)[7]. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron powder in acidic media can be used.

-

Reaction Conditions: The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen until the consumption of the starting material is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often by crystallization or column chromatography, to yield this compound.

A visual representation of the overall synthetic workflow is provided in the following diagram.

Caption: Synthetic workflow for this compound.

Role in Signaling Pathways and Drug Development

As previously mentioned, this compound is a pharmacologically significant fragment primarily due to its role as a key component of Imatinib. The N-methylpiperazine group is crucial for the interaction of Imatinib with the BCR-ABL kinase.

The following diagram illustrates the logical relationship of this compound within the broader context of Imatinib's mechanism of action.

Caption: Role of the target moiety in Imatinib's mechanism of action.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. While not a therapeutic agent in its own right, its incorporation into the structure of Imatinib was a critical step in the development of one of the most successful targeted cancer therapies to date. The synthetic routes to this intermediate are well-established, and its physicochemical properties are well-suited for its role as a key building block. For researchers in the field of medicinal chemistry and drug development, a thorough understanding of the synthesis and significance of this compound provides valuable insights into the principles of lead optimization and the design of effective oral therapeutics.

References

- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-(4-Methylpiperazin-1-ylmethyl)phenylamine literature review

A Technical Review of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Abstract

This compound is a critical chemical intermediate renowned for its integral role in the synthesis of numerous targeted cancer therapeutics. Its structure, featuring a phenylamine core linked to a methylpiperazine moiety, imparts favorable pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive review of its physicochemical properties, detailed synthetic protocols, and its pivotal application as a building block for a range of potent kinase inhibitors, including the landmark drug Imatinib. Quantitative biological activity data for derivative compounds are summarized, and key signaling pathways, such as the BCR-ABL pathway, are illustrated to provide mechanistic context. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

In the landscape of modern pharmacology, the development of small-molecule kinase inhibitors has revolutionized the treatment of cancer and other proliferative diseases. Central to the synthesis of many of these life-saving drugs is the intermediate compound, this compound (CAS No: 70261-82-4). This molecule serves as a cornerstone in the architecture of numerous inhibitors, most famously Imatinib (Gleevec), a first-in-class BCR-ABL tyrosine kinase inhibitor.[1][2] The 1-methylpiperazine group is a common feature in kinase inhibitors, often enhancing aqueous solubility and oral bioavailability, crucial attributes for successful drug candidates. This review consolidates the available technical literature on this vital compound, covering its synthesis, chemical properties, and its extensive use in the development of targeted therapies.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and role in synthetic chemistry. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70261-82-4 | |

| Molecular Formula | C₁₂H₁₉N₃ | [3] |

| Molecular Weight | 205.30 g/mol | |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 331.2 °C at 760 mmHg | [3] |

| Flash Point | 152 °C | [3] |

| Density | 1.085 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa | 7.65 ± 0.10 (Predicted) | [3] |

| LogP | 1.47320 | [3] |

| Storage Temperature | 2-8°C (Protect from light) | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and illustrative method involves the nucleophilic substitution of a protected or precursor aniline derivative, followed by a reduction step.

Experimental Protocol: Synthesis via Nitro-analogue Reduction

A prevalent synthetic strategy involves the reaction of 1-methylpiperazine with 1-bromomethyl-4-nitro-benzene (or the corresponding chloride). This reaction forms the intermediate 1-methyl-4-(4-nitrobenzyl)piperazine. The final step is the reduction of the nitro group to the primary amine, yielding the target compound.

Step 1: Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine

-

To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add 1-bromomethyl-4-nitro-benzene (1.0 equivalent).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HBr formed during the reaction.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the hydrobromide salt of the base.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Reduction to this compound

-

Dissolve the crude 1-methyl-4-(4-nitrobenzyl)piperazine from the previous step in a solvent such as ethanol or methanol.

-

Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in concentrated HCl, or sodium borohydride with a catalyst).

-

For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or chromatography if necessary.

A workflow for this common synthesis is depicted below.

Role in Drug Development and Biological Activity

The this compound moiety is a key structural element in a multitude of kinase inhibitors. Its presence is crucial for binding interactions and for conferring desirable pharmacokinetic profiles. Below is a summary of its application in several classes of inhibitors, with corresponding biological activity data.

| Compound Name/ID | Target Kinase(s) | IC₅₀ / GI₅₀ Values | Application / Significance | Reference |

| Imatinib | BCR-ABL, c-Kit, PDGFR | Varies by cell line and target | Treatment of Chronic Myeloid Leukemia (CML) and GIST | [1][2] |

| PHA-848125 (Milciclib) | CDK2/CycA, TRKA | IC₅₀: 45 nM (CDK2), 53 nM (TRKA) | Broad-spectrum anticancer activity, targets cell cycle | [6] |

| CHMFL-ABL/KIT-155 | ABL, c-Kit | IC₅₀: 46 nM (ABL), 75 nM (c-Kit) | Potent dual inhibitor for CML and GISTs | [7] |

| FN-1501 | FLT3, CDK2/4/6 | IC₅₀: 0.008 µM (MV4-11 cells) | Potential for Acute Myeloid Leukemia (AML) treatment | [8] |

| AZD0530 | c-Src, Abl | Low nanomolar IC₅₀ | Dual inhibitor with excellent pharmacokinetics | [9] |

Mechanism of Action: Inhibition of the BCR-ABL Pathway

To understand the significance of this compound, it is instructive to examine the mechanism of a final drug product derived from it. Imatinib, for example, functions by targeting the constitutively active BCR-ABL tyrosine kinase.[10] This oncogenic fusion protein drives the proliferation of leukemia cells by phosphorylating downstream substrates.[11][12] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation.[2][10] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of target proteins and halting the signaling cascade that leads to uncontrolled cell growth and survival.[1][12]

The signaling pathway and the point of inhibition by Imatinib are illustrated in the diagram below.

References

- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a particular focus on their anticancer, antitrypanosomal, and antimicrobial properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this important class of molecules.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from selected studies are presented below.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| FN-1501 | MV4-11 (Acute Myeloid Leukemia) | Not Specified | 0.008 | |

| CHMFL-ABL/KIT-155 | K562 (Chronic Myeloid Leukemia) | Not Specified | Not Specified | |

| Compound 3d | MCF-7 (Breast Cancer) | SRB | 43.4 | [1] |

| Compound 4d | MCF-7 (Breast Cancer) | SRB | 39.0 | [1] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | SRB | 35.9 | [1] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | SRB | 35.1 | [1] |

| PHA-848125 | A2780 (Ovarian Carcinoma) | Not Specified | Not Specified | |

| Vindoline Conjugate 20 | CHO (Non-tumor) | CellTiter-Glo | 2.54 | [2] |

| Vindoline Conjugate 23 | CHO (Non-tumor) | CellTiter-Glo | 10.8 | [2] |

| Vindoline Conjugate 25 | CHO (Non-tumor) | CellTiter-Glo | 6.64 | [2] |

| Vindoline Conjugate 23 | MDA-MB-468 (Breast Cancer) | Not Specified | 1.00 (GI50) | [2] |

| Vindoline Conjugate 25 | HOP-92 (Non-small cell lung cancer) | Not Specified | 1.35 (GI50) | [2] |

Kinase Inhibitory Activity

A key mechanism underlying the anticancer effects of these derivatives is their ability to inhibit protein kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CHMFL-ABL/KIT-155 | ABL | 46 | |

| CHMFL-ABL/KIT-155 | c-KIT | 75 | |

| FN-1501 | FLT3 | Nanomolar range | |

| FN-1501 | CDK2 | Nanomolar range | |

| FN-1501 | CDK4 | Nanomolar range | |

| FN-1501 | CDK6 | Nanomolar range |

Signaling Pathways in Cancer

In chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), the fusion protein BCR-ABL and the receptor tyrosine kinase c-KIT are crucial drivers of cancer cell proliferation and survival. Derivatives such as CHMFL-ABL/KIT-155 act as dual inhibitors of these kinases.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades promoting cell growth, proliferation, and survival. Overexpression or mutations of EGFR are common in various cancers.

Antitrypanosomal Activity

Certain derivatives of this compound have shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).

Quantitative Antitrypanosomal Activity Data

The in vitro efficacy of these compounds against T. brucei is summarized below.

| Compound ID | EC50 (µM) vs. T. b. rhodesiense | Reference |

| Derivative 32 | 0.5 | [3] |

| Derivative 29 | <1 | [3] |

| Derivative 30 | <1 | [3] |

| Derivative 33 | <1 | [3] |

| FN-10 | 4.8 | [4] |

Antimicrobial Activity

The 4-methylpiperazine moiety is a common feature in various antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-ClPAH | S. aureus ATCC 25923 | 78.12 | [5] |

| 5-ClPAH | S. aureus ATCC 29213 | 78.12 | [5] |

| Chalcone Derivative | C. albicans | 2.22 | [6] |

| Piperazine Derivative 8 | S. aureus | 125-500 | [7] |

| Piperazine Derivative 9 | S. aureus | 250 | [7] |

| Piperazine Derivative 8 | E. coli | 125-500 | [7] |

| Piperazine Derivative 8 | K. pneumoniae | 125-500 | [7] |

| Piperazine Derivative 8 | C. parapsilosis | 0.49 | [7] |

| Piperazine Derivative 9 | C. parapsilosis | 0.98 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10][11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[9]

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.[12]

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]

-

Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

-

Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase and the inhibitor.

-

Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period to facilitate binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period.

-

Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

-

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

In Vitro Antitrypanosomal Activity Assay

This assay is used to determine the efficacy of compounds against Trypanosoma brucei.

Protocol:

-

Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.[14]

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.[14]

-

Parasite Addition: Add a suspension of trypanosomes to each well. Include a drug-free control and a positive control (e.g., diminazene aceturate).[14][15]

-

Incubation: Incubate the plates for 48-72 hours.[14]

-

Viability Assessment: Assess parasite viability. A common method is the addition of a viability indicator like resazurin, which is converted to the fluorescent resorufin by metabolically active cells.[14]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[14]

-

Data Analysis: Calculate the percentage of parasite viability relative to the drug-free control and determine the EC50 value.[14]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, particularly in the areas of oncology, antiparasitic chemotherapy, and antimicrobial research. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective compounds based on this promising chemical framework. Further optimization of these derivatives holds the potential to yield clinical candidates for the treatment of various life-threatening diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Coumarin-based derivatives targeting Trypanosoma cruzi cruzain and Trypanosoma brucei cathepsin L-like proteases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. zellx.de [zellx.de]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 13. abcam.cn [abcam.cn]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, localization, and stability. Kinases are integral components of intracellular signaling pathways that govern a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3][4]

Given their central role in cellular regulation, it is not surprising that dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer.[3][5] This has made kinases one of the most important classes of "druggable" targets in modern medicine.[6] The development of small molecule kinase inhibitors, which can block the activity of these aberrant enzymes, has revolutionized the treatment of various cancers and other diseases.[7][8] This guide provides a detailed overview of the mechanisms by which these inhibitors function, the experimental methods used to characterize them, and the key signaling pathways they target.

Mechanisms of Action: How Kinase Inhibitors Work

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. The most common classifications relate to which conformational state of the enzyme they bind and where they bind relative to the ATP-binding pocket.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.[9][10] They occupy the adenine-binding region of the ATP pocket and typically form hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[10] Because the ATP-binding site is highly conserved across the kinome, achieving selectivity with Type I inhibitors can be challenging.

-

Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive (typically "DFG-out") conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[9][10] This conformational change exposes an adjacent allosteric pocket, which Type II inhibitors exploit to achieve greater affinity and selectivity compared to Type I inhibitors.[9]

-

Type III Inhibitors (Allosteric): These inhibitors are non-ATP competitive and bind to an allosteric pocket located immediately adjacent to the ATP-binding site.[9][10][11] They do not directly compete with ATP but induce a conformational change that prevents the kinase from adopting its active state.[5]

-

Type IV Inhibitors (Allosteric): Also known as remote allosteric inhibitors, these agents bind to a pocket that is distinct and distant from the ATP-binding site.[5][10][11][12] This binding mode can offer high selectivity, as allosteric sites are generally less conserved than the ATP pocket.

-

Covalent Inhibitors (Type VI): These inhibitors form an irreversible covalent bond with a specific amino acid residue (often a cysteine) within or near the ATP-binding site.[10] This leads to permanent inactivation of the enzyme. Osimertinib is a key example, forming a covalent bond with Cys797 of the EGFR kinase.[13]

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. mdpi.com [mdpi.com]

- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a key intermediate in medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmacologically active molecules.[1] Notably, it serves as a crucial building block for the development of potent tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] Its unique molecular structure, featuring a phenylamine moiety linked to a methylpiperazine group, imparts specific physicochemical properties that are critical for its reactivity and utility in drug design.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights relevant to its handling, formulation, and application in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70261-82-4 | [3] |

| Molecular Formula | C₁₂H₁₉N₃ | [3] |

| Molecular Weight | 205.30 g/mol | [3] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 97-99 °C | |

| Boiling Point | 331.2 °C at 760 mmHg | [2] |

| pKa (Predicted) | 7.65 ± 0.10 | [2] |

| LogP | 1.47 | [2] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. Below is a summary of the known and predicted solubility characteristics of this compound.

Quantitative Aqueous Solubility (Predicted)

Due to the presence of basic nitrogen atoms, the aqueous solubility of this compound is expected to be highly pH-dependent. Based on its predicted pKa of 7.65, the compound will be more soluble in acidic conditions where the amine and piperazine groups are protonated. The following table provides predicted solubility values at physiologically relevant pH.

| pH | Predicted Solubility (µg/mL) | Predicted Solubility (µM) |

| 5.0 | > 2000 | > 9742 |

| 7.4 | ~ 150 | ~ 731 |

Note: These values are estimations based on the compound's structure and predicted pKa and should be confirmed by experimental analysis.

Qualitative Solubility in Organic Solvents

The compound exhibits solubility in various organic solvents, which is advantageous for its use in organic synthesis.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage and handling, as well as for identifying potential degradation pathways that could impact the purity of synthesized products. The recommended storage condition is 2-8°C, protected from light.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[4] Based on the chemical structure (an aromatic amine with a piperazine moiety), the following degradation pathways are plausible under stress conditions.

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic Hydrolysis | Generally stable, potential for salt formation. | No significant degradation expected. |

| Alkaline Hydrolysis | Generally stable. | No significant degradation expected. |

| Oxidation (e.g., H₂O₂) | Oxidation of the benzylic carbon and the piperazine nitrogens. | 4-(4-Methylpiperazin-1-yl)benzaldehyde, this compound N-oxide. |

| Photolytic (UV/Vis) | Photolytic cleavage or oxidation. | Complex mixture of degradants. |

| Thermal (Dry Heat) | Thermal decomposition. | To be determined experimentally. |

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific buffer.

Methodology:

-

Add an excess amount of solid this compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solubility is reported in µg/mL or µM.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound from a DMSO stock solution, which is relevant for high-throughput screening applications.

Methodology:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

-

Mix and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration or centrifugation.

-

If using a separation method, quantify the concentration of the compound remaining in the solution using UV-Vis spectroscopy or LC-MS/MS.

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 7 days. Analyze samples at regular intervals.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for up to 7 days. Analyze samples at regular intervals.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 7 days. Analyze samples at regular intervals.

-

Thermal Degradation: Store the solid compound in an oven at 70°C for up to 7 days. Also, heat a solution of the compound at 70°C. Analyze samples at regular intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

HPLC-UV Analytical Method for Quantification

Objective: To develop a stability-indicating method for the quantification of this compound and its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

Application in Drug Discovery and Signaling Pathways

This compound is a valuable precursor for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6][7] TKIs developed from this compound can be designed to block the ATP-binding site of EGFR, thereby inhibiting its activity.

Abl Signaling Pathway

The Abelson murine leukemia (Abl) tyrosine kinase is another critical target in cancer therapy, particularly in chronic myeloid leukemia (CML), where it is part of the BCR-Abl fusion protein.[8] This oncoprotein has constitutively active kinase function, driving malignant transformation. TKIs derived from the subject compound can inhibit BCR-Abl, blocking its downstream effects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predictor Solubility [chematlas.chimie.unistra.fr]

- 8. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the C12H19N3 Amine Intermediate: Focus on 1-(2-Aminoethyl)-4-phenylpiperazine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the C12H19N3 amine intermediate, with a specific focus on the plausible and pharmaceutically relevant isomer, 1-(2-aminoethyl)-4-phenylpiperazine. Due to the lack of extensive public data on a single, widely recognized C12H19N3 amine intermediate, this document centers on a representative structure to deliver actionable insights into its chemical identity, properties, synthesis, and potential applications in research and development.

Chemical Identity and Nomenclature

The molecular formula C12H19N3 represents numerous possible isomers. This guide focuses on 1-(2-aminoethyl)-4-phenylpiperazine , a structure incorporating a phenylpiperazine moiety, which is a common scaffold in medicinal chemistry.

Synonyms and Alternative Names

| Name Type | Name |

| IUPAC Name | 2-(4-Phenylpiperazin-1-yl)ethan-1-amine |

| Alternative Name | N-(4-Phenylpiperazin-1-yl)ethylamine |

| Alternative Name | 1-(β-Aminoethyl)-4-phenylpiperazine |

Chemical Identifiers

As of the latest search, a specific CAS Registry Number for 1-(2-aminoethyl)-4-phenylpiperazine has not been identified in publicly accessible databases. This suggests that the compound may be a novel or less-common research chemical. For comparison, related structures are listed below.

| Compound | Molecular Formula | CAS Number |

| 1-(2-Aminoethyl)piperazine | C6H15N3 | 140-31-8[1][2] |

| 1-(2-Aminoethyl)-4-benzylpiperazine | C13H21N3 | 4553-21-3[3] |

| 1-Phenylpiperazine | C10H14N2 | 92-54-6 |

Physicochemical and Quantitative Data

Precise experimental data for 1-(2-aminoethyl)-4-phenylpiperazine is not widely published. The following table presents predicted data and experimental values for structurally related compounds to provide an estimation of its properties.

| Property | Value (1-(2-aminoethyl)-4-phenylpiperazine) | Value (1-(2-Aminoethyl)piperazine) | Value (1-Phenylpiperazine) |

| Molecular Weight | 221.32 g/mol | 129.20 g/mol [1] | 162.24 g/mol |

| Boiling Point | Predicted: >300 °C | 218-222 °C[1] | 286.5 °C |

| Density | Predicted: ~1.0 g/mL | 0.985 g/mL at 25 °C[1] | 1.062 g/mL at 25 °C |

| Refractive Index | Predicted: ~1.55 | n20/D 1.500[1] | n20/D 1.587 |

| Flash Point | Predicted: >110 °C | 92 °C (197.6 °F) - closed cup[1] | 132 °C (270 °F) |

| pKa | Predicted: Primary amine ~10; Tertiary amine ~8 | Not available | 7.8 |

Experimental Protocols

The synthesis of 1-(2-aminoethyl)-4-phenylpiperazine can be logically approached in a two-step process: first, the synthesis of the N-phenylpiperazine intermediate, followed by the N-alkylation to introduce the aminoethyl group.

Synthesis of N-Phenylpiperazine Intermediate

A common and effective method for the synthesis of N-phenylpiperazine is the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.

Materials:

-

Aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of aniline in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride in a 1:1 molar ratio.[4]

-

Heat the reaction mixture to 150°C and stir for 10 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed.[4]

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Evaporate the solvent under reduced pressure to yield crude N-phenylpiperazine.

-

The crude product can be further purified by vacuum distillation.

N-Alkylation of Phenylpiperazine to Yield 1-(2-Aminoethyl)-4-phenylpiperazine

The introduction of the 2-aminoethyl side chain can be achieved through various alkylation strategies. One plausible method involves the reaction of N-phenylpiperazine with a protected 2-haloethylamine, followed by deprotection. A more direct approach, though potentially leading to side products, is the reaction with 2-chloroethylamine hydrochloride.

Materials:

-

N-Phenylpiperazine

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (base)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve N-phenylpiperazine and an excess of potassium carbonate in DMF.

-

Add 2-chloroethylamine hydrochloride to the mixture in a 1:1.1 molar ratio relative to N-phenylpiperazine.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts and DMF.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

Purification can be achieved through column chromatography on silica gel.

Visualizations

Synthetic Pathway of 1-(2-Aminoethyl)-4-phenylpiperazine

Caption: Synthetic workflow for 1-(2-aminoethyl)-4-phenylpiperazine.

Logical Relationship of Key Components

Caption: Relationship between reactants, intermediate, and final product.

References

Initial Investigations into 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the initial investigations into analogues derived from this core structure, with a particular focus on their applications as kinase inhibitors in oncology. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Analogues of this compound have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer pathogenesis. The following tables summarize the reported biological activities of several key analogues.

Table 1: Inhibitory Activity of Selected Analogues against Target Kinases

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |

| CHMFL-ABL/KIT-155 | ABL | 46 | [1] |

| c-KIT | 75 | [1] | |

| FN-1501 (Compound 50) | FLT3 | Nanomolar range | [2] |

| CDK2 | Nanomolar range | [2] | |

| CDK4 | Nanomolar range | [2] | |

| CDK6 | Nanomolar range | [2] | |

| Compound 9x | Wild-type RET | 4 | [3][4] |

| PHA-848125 (Milciclib) | CDK2/cycA | 45 | [5] |

| TRKA | 53 | [5] | |

| CDK1, CDK4, CDK5, CDK7 | ≥ 150 | [5] | |

| CYH33 (Compound 37) | PI3Kα | 5.9 | [6] |

Table 2: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

| CHMFL-ABL/KIT-155 | K562 | Chronic Myeloid Leukemia | - | Strong antiproliferative | [1] |

| GIST-T1 | Gastrointestinal Stromal Tumor | - | Strong antiproliferative | [1] | |

| FN-1501 (Compound 50) | MV4-11 | Acute Myeloid Leukemia | IC50 | 0.008 | [2] |

| Compound 9x | LC-2/ad (RET-positive) | Non-Small Cell Lung Cancer | GI50 | 0.009 | [3][4] |

Key Signaling Pathways Targeted by Analogues

The therapeutic effects of these analogues stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

Caption: Inhibition of BCR-ABL and c-KIT signaling pathways by a dual kinase inhibitor.

Caption: Dual inhibition of FLT3 and CDK pathways in acute myeloid leukemia.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections provide representative protocols for the synthesis and biological evaluation of this compound analogues.

General Synthetic Procedure for Analogues

The synthesis of these analogues often involves a multi-step process, typically culminating in an amidation or coupling reaction to append the this compound moiety to a core heterocyclic scaffold.

Caption: A generalized workflow for the synthesis of the target analogues.

Step 1: Synthesis of the Core Scaffold The synthesis commences with the preparation of the core heterocyclic structure, which will vary depending on the target kinase. This may involve, for example, the construction of a pyrimidine, pyrazole, or triazine ring system through established organic chemistry reactions.

Step 2: Functionalization for Coupling The core scaffold is then functionalized to enable coupling with the phenylamine component. This often involves the introduction of a carboxylic acid, acid chloride, or a suitable leaving group.

Step 3: Synthesis of this compound This key intermediate can be synthesized via reductive amination of 4-aminobenzaldehyde with N-methylpiperazine, followed by reduction of the resulting imine.

Step 4: Coupling Reaction The functionalized core scaffold is coupled with this compound. Common coupling methods include amide bond formation using reagents like HATU or EDC/HOBt, or nucleophilic aromatic substitution reactions.

Step 5: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogues against the target kinase(s).

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme, the specific substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the synthesized analogues on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-